in vitro activity of 2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
in vitro activity of 2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
An In-depth Technical Guide to the In Vitro Biological Evaluation of 2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Introduction
The compound 2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone belongs to a class of molecules centered around the 4-arylpiperazine scaffold. This structural motif is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a multitude of biologically active compounds that target a wide array of physiological systems.[1] The inherent versatility of the piperazine ring, combined with the electronic and steric properties of the methoxyphenyl group, makes this class of compounds a fertile ground for drug discovery and development.[2] Derivatives of (4-methoxyphenyl)piperazine have demonstrated significant potential in several therapeutic areas, including oncology and neurology.
This guide, intended for researchers, scientists, and drug development professionals, outlines a comprehensive strategy for the in vitro evaluation of 2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone. Given the activities of structurally related compounds, this document will focus on protocols to assess its potential as an anticancer agent—through cytotoxicity screening and mechanistic assays targeting tubulin polymerization and PARP-1 activity—and as a neuromodulatory agent, by evaluating its effects on Monoamine Oxidase-A (MAO-A) and the A1 adenosine receptor.
The experimental designs detailed herein are structured to provide a robust and logical progression from broad phenotypic screening to more specific, mechanism-of-action studies. Each protocol is presented as a self-validating system, incorporating necessary controls and explaining the scientific rationale behind the experimental choices to ensure data integrity and trustworthiness.
Section 1: Evaluation of Potential Anticancer Activity
Rationale for Anticancer Screening
The 4-arylpiperazine core is a key component in several compounds exhibiting potent anticancer properties. For instance, N-heterocyclic (4-phenylpiperazin-1-yl)methanones derived from phenoxazine have shown excellent antiproliferative activity, with GI50 values in the low nanomolar range against a large panel of cancer cell lines.[1] The mechanism for some of these compounds involves the potent inhibition of tubulin polymerization, a critical process for cell division.[1] Furthermore, other piperazine-containing ethanone derivatives have been developed as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair, making it a key target in oncology.[3][4] Based on this precedent, a primary investigation into the anticancer potential of 2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone is warranted.
Preliminary Cytotoxicity Screening: The MTT Assay
The initial step in assessing anticancer potential is to determine the compound's effect on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
2.2.1 Principle of the Assay
The MTT assay is based on the metabolic activity of living cells.[5] NAD(P)H-dependent oxidoreductase enzymes, present in the mitochondria of viable cells, reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[1][5] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.
2.2.2 Materials and Methods
-
Cell Lines: A panel of human cancer cell lines (e.g., NCI-60 panel which includes leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney).[6][7]
-
Reagents:
-
RPMI-1640 medium with 5% fetal bovine serum (FBS) and 2 mM L-glutamine.[3]
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[8]
-
Test Compound: 2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Positive Control: Doxorubicin or another standard cytotoxic agent.
-
-
Equipment:
-
96-well flat-bottom microtiter plates.
-
Humidified incubator (37°C, 5% CO2).
-
Microplate (ELISA) reader.
-
Multichannel pipette.
-
2.2.3 Experimental Protocol
-
Cell Seeding: Inoculate cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Addition: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include wells for vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plates for a standard exposure time, typically 48 or 72 hours.[1][3]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Formazan Formation: Incubate the plates for an additional 4 hours in the incubator.[5]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2-4 hours, or overnight, to ensure complete solubilization.[4][5] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
2.2.4 Data Analysis and Presentation
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Illustrative Cytotoxicity Data for 2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 12.5 |
| A549 | Lung | 25.3 |
| HCT116 | Colon | 18.7 |
| K562 | Leukemia | 9.8 |
2.2.5 Workflow Diagram: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Mechanistic Study: In Vitro Tubulin Polymerization Assay
Should the compound exhibit significant cytotoxicity, a next logical step is to investigate its mechanism. As many arylpiperazine derivatives inhibit tubulin polymerization, this is a primary mechanistic hypothesis to test.[1]
2.3.1 Principle of the Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.[2] The polymerization process is monitored by measuring the increase in light scattering (turbidity) at 340 nm as tubulin dimers polymerize into microtubules.[2][9] Inhibitors of polymerization will reduce the rate and extent of this absorbance increase, while stabilizers may enhance it.
2.3.2 Materials and Methods
-
Reagents:
-
Purified tubulin (e.g., bovine brain tubulin, >99% pure).
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[9]
-
GTP solution (100 mM).
-
Glycerol.
-
Test Compound and Controls (Positive control: Nocodazole or Colchicine for inhibition; Paclitaxel for stabilization).
-
-
Equipment:
-
Temperature-controlled spectrophotometer or microplate reader capable of kinetic reads at 340 nm.
-
Pre-warmed 96-well plates.
-
2.3.3 Experimental Protocol
-
Reagent Preparation: Prepare a tubulin polymerization reaction mix on ice. For a standard reaction, this would contain tubulin (e.g., 3 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[9]
-
Compound Preparation: Prepare various concentrations of the test compound and controls in ice-cold General Tubulin Buffer.
-
Assay Setup: Pipette 10 µL of the compound dilutions into the wells of a pre-warmed (37°C) 96-well plate.[9]
-
Initiate Polymerization: Add 90 µL of the ice-cold tubulin reaction mix to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-heated to 37°C and begin recording the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.[9]
2.3.4 Data Analysis and Presentation
The absorbance values are plotted against time to generate polymerization curves. The effect of the compound is quantified by measuring the inhibition of the maximum polymerization rate (Vmax) or the final polymer mass. An IC50 value can be calculated by plotting the percentage of inhibition against the compound concentration.
Table 2: Illustrative Tubulin Polymerization Inhibition Data
| Compound | Concentration (µM) | % Inhibition of Polymerization |
| Vehicle Control | - | 0 |
| Test Compound | 1 | 15 |
| 5 | 48 | |
| 10 | 85 | |
| Nocodazole (Control) | 5 | 92 |
2.3.5 Workflow Diagram: Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Mechanistic Study: PARP-1 Inhibition Assay
Another potential anticancer mechanism for this class of compounds is the inhibition of PARP-1.[3][4]
2.4.1 Principle of the Assay
This assay quantifies the activity of the PARP-1 enzyme. In a typical colorimetric assay, histone-coated plates are used. PARP-1 enzyme uses NAD+ to poly(ADP-ribosyl)ate nuclear proteins, including itself and histones, in response to DNA damage. The incorporated poly(ADP-ribose) (PAR) chains are then detected using an anti-PAR antibody followed by an HRP-conjugated secondary antibody and a colorimetric substrate.[10] An inhibitor will reduce the amount of PAR formed, leading to a weaker signal.
2.4.2 Materials and Methods
-
Reagents:
-
HT Universal Colorimetric PARP Assay Kit (or similar), typically containing:
-
Histone-coated 96-well strip plate.
-
Recombinant PARP-1 enzyme.
-
Activated DNA.
-
PARP Cocktail (containing biotinylated NAD+).
-
Strep-HRP and colorimetric substrate (e.g., TACS-Sapphire).
-
-
Test Compound and Positive Control (e.g., Olaparib or 3-Aminobenzamide).
-
-
Equipment:
-
Microplate reader capable of reading absorbance at 450 nm.
-
2.4.3 Experimental Protocol
-
Rehydration: Rehydrate the histone-coated wells with buffer.
-
Inhibitor Addition: Add various dilutions of the test compound, positive control, or vehicle to the wells.
-
Enzyme Addition: Add the PARP-1 enzyme solution to the wells and pre-incubate for 10 minutes at room temperature.
-
Reaction Initiation: Add the PARP cocktail (containing activated DNA and biotinylated NAD+) to all wells to start the reaction.
-
Incubation: Incubate the plate for 1 hour at room temperature.
-
Washing: Wash the wells multiple times with PBS-T to remove unbound reagents.
-
Detection: Add Strep-HRP solution to each well and incubate for 1 hour. This binds to the biotinylated PAR chains.
-
Substrate Addition: After another wash step, add the colorimetric substrate.
-
Stop and Read: Stop the reaction with acid and read the absorbance at 450 nm.
2.4.4 Data Analysis and Presentation
The percentage of PARP-1 inhibition is calculated relative to the vehicle control. An IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.
Table 3: Illustrative PARP-1 Inhibition Data
| Compound | Concentration (µM) | % PARP-1 Inhibition |
| Vehicle Control | - | 0 |
| Test Compound | 0.1 | 8 |
| 1 | 45 | |
| 10 | 91 | |
| Olaparib (Control) | 1 | 95 |
2.4.5 Workflow Diagram: PARP-1 Inhibition Assay
Caption: Workflow for the colorimetric PARP-1 inhibition assay.
Section 2: Evaluation of Potential Neuromodulatory Activity
Rationale for Neuromodulatory Screening
The 4-arylpiperazine moiety is a classic pharmacophore in neuropharmacology, present in drugs targeting various receptors and enzymes in the central nervous system (CNS).[11] Specifically, derivatives containing the piperazine scaffold have been identified as selective inhibitors of Monoamine Oxidase-A (MAO-A), an enzyme that degrades neurotransmitters like serotonin and norepinephrine.[5] Additionally, other related structures have been shown to act as allosteric enhancers of the A1 adenosine receptor, a GPCR involved in neuroprotection and pain signaling.[12][13] Therefore, evaluating the test compound for these activities is a logical extension of its in vitro characterization.
Monoamine Oxidase-A (MAO-A) Inhibition Assay
3.2.1 Principle of the Assay
This fluorometric assay measures the activity of MAO-A through the detection of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of a substrate (e.g., kynuramine or tyramine) by the enzyme.[14] The H2O2 produced reacts with a probe (e.g., OxiRed™ Probe) in the presence of horseradish peroxidase (HRP) to generate a fluorescent product. An inhibitor of MAO-A will decrease the rate of H2O2 production, resulting in a lower fluorescence signal.[14]
3.2.2 Materials and Methods
-
Reagents:
-
MAO-A Inhibitor Screening Kit (or similar), typically containing:
-
Recombinant human MAO-A enzyme.
-
MAO-A substrate (e.g., Kynuramine dihydrobromide).
-
Assay Buffer.
-
Fluorescent Probe and Developer (HRP).
-
-
Test Compound and Positive Control (e.g., Clorgyline, a selective MAO-A inhibitor).[14]
-
-
Equipment:
-
96-well black, flat-bottom microplate.
-
Fluorescence microplate reader (Ex/Em = 535/587 nm).
-
3.2.3 Experimental Protocol
-
Compound and Enzyme Setup: Add 10 µL of test compound dilutions, positive control, or vehicle to the appropriate wells of a black 96-well plate.
-
Enzyme Addition: Prepare and add 50 µL of the MAO-A enzyme solution to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature or 37°C to allow the inhibitor to interact with the enzyme.[15]
-
Reaction Initiation: Prepare a substrate solution containing the MAO-A substrate, fluorescent probe, and developer. Add 40 µL of this solution to each well to initiate the reaction.[14]
-
Kinetic Measurement: Immediately place the plate in the reader and measure the fluorescence kinetically (e.g., every 1-2 minutes) for 10-30 minutes at 25°C or 37°C.[14]
3.2.4 Data Analysis and Presentation
The rate of reaction (slope) is determined from the linear portion of the kinetic read. The percent inhibition is calculated relative to the enzyme control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.
Table 4: Illustrative MAO-A Inhibition Data
| Compound | Concentration (nM) | % MAO-A Inhibition |
| Vehicle Control | - | 0 |
| Test Compound | 10 | 12 |
| 100 | 53 | |
| 1000 | 95 | |
| Clorgyline (Control) | 10 | 88 |
3.2.5 Workflow Diagram: MAO-A Inhibition Assay
Caption: Workflow for the fluorometric MAO-A inhibition assay.
A1 Adenosine Receptor Allosteric Modulator Assay
3.3.1 Rationale and Principle
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand.[16] They can act as positive allosteric modulators (PAMs), enhancing the effect of the endogenous agonist, or negative allosteric modulators (NAMs).[17] The A1 adenosine receptor is a Gi-coupled GPCR, meaning its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[13] The effect of an allosteric modulator can be quantified by measuring its ability to shift the dose-response curve of a known A1 agonist (like adenosine or CCPA) in a cellular cAMP assay.[13]
3.3.2 Materials and Methods
-
Cell Line: A stable cell line expressing the human A1 adenosine receptor (e.g., CHO or HEK293 cells).
-
Reagents:
-
cAMP Assay Kit (e.g., cAMP-Glo™ Max Assay), typically containing lysis buffer, cAMP detection solution, and kinase-glo reagent.[18]
-
Forskolin (an adenylyl cyclase activator, used to stimulate a measurable baseline of cAMP).
-
A1 Receptor Agonist (e.g., N6-cyclopentyladenosine, CCPA).
-
Test Compound.
-
-
Equipment:
-
White, opaque 96- or 384-well plates suitable for luminescence.
-
Luminometer.
-
3.3.3 Experimental Protocol (cAMP Assay)
-
Cell Plating: Plate A1 receptor-expressing cells in white-walled plates and incubate overnight.
-
Compound Pre-incubation: Treat the cells with various concentrations of the test compound (potential modulator) or vehicle and incubate for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a serial dilution of the A1 agonist (e.g., CCPA) to the wells, in the presence of a fixed concentration of forskolin. This will generate a dose-response curve for the agonist's ability to inhibit forskolin-stimulated cAMP production.
-
Cell Lysis: After a 15-30 minute incubation with the agonist, lyse the cells according to the kit protocol.
-
cAMP Detection: Add the cAMP detection solution (containing PKA) and incubate.
-
Luminescence Measurement: Add the Kinase-Glo® Reagent, which measures the amount of ATP remaining after the PKA reaction. The light output is inversely proportional to the cAMP concentration. Read luminescence on a plate reader.[18]
3.3.4 Data Analysis and Presentation
Two sets of agonist dose-response curves are generated: one in the absence and one in the presence of the test compound. A PAM will cause a leftward shift in the agonist's dose-response curve (a decrease in the EC50 value), indicating potentiation. A NAM would cause a rightward shift.
Table 5: Illustrative A1 Adenosine Receptor Modulation Data
| Condition | Agonist (CCPA) EC50 (nM) | Fold Shift |
| Vehicle Control | 25.0 | - |
| Test Compound (1 µM) | 5.2 | 4.8 (Leftward) |
3.3.5 Signaling Pathway Diagram: A1 Receptor Allosteric Modulation
Caption: Allosteric potentiation of A1 adenosine receptor signaling.
Summary and Future Directions
This guide provides a structured, multi-faceted approach to characterizing the . By systematically evaluating its potential cytotoxic and neuromodulatory effects, researchers can build a comprehensive biological profile of the compound. Positive results in any of these primary assays would justify progression to more advanced studies. For example, confirmed anticancer activity could lead to in vivo xenograft models, while confirmed MAO-A inhibition would warrant further investigation into selectivity against MAO-B and studies in animal models of depression. Similarly, confirmed allosteric modulatory activity would prompt more detailed kinetic binding assays to fully characterize the nature of the allosteric interaction. This logical and evidence-based progression is crucial for the efficient and effective advancement of a novel chemical entity through the drug discovery pipeline.
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